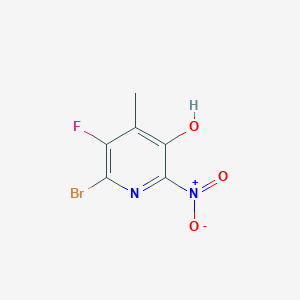
1-Boc-3-(bromomethyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(bromomethyl)pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. The “Boc” in the name stands for tert-butoxycarbonyl, a protecting group commonly used in organic synthesis to protect amines from unwanted reactions. The bromomethyl group attached to the pyrrole ring makes this compound highly reactive and useful in various chemical transformations.
准备方法
The synthesis of 1-Boc-3-(bromomethyl)pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the nitrogen atom of the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromomethylation: The bromomethyl group is introduced by reacting the Boc-protected pyrrole with a bromomethylating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-Boc-3-(bromomethyl)pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form new compounds.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and reagents used.
科学研究应用
1-Boc-3-(bromomethyl)pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, by introducing the bromomethyl group.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Boc-3-(bromomethyl)pyrrole involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The Boc group protects the nitrogen atom during these reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
1-Boc-3-(bromomethyl)pyrrole can be compared with other similar compounds, such as:
1-Boc-3-(chloromethyl)pyrrole: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom.
1-Boc-3-(iodomethyl)pyrrole: Contains an iodomethyl group, which is more reactive than the bromomethyl group, making it useful for certain reactions.
1-Boc-3-(hydroxymethyl)pyrrole: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.
The uniqueness of this compound lies in its balanced reactivity, making it versatile for various chemical transformations while maintaining stability under typical reaction conditions.
属性
分子式 |
C10H14BrNO2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
tert-butyl 3-(bromomethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4-5,7H,6H2,1-3H3 |
InChI 键 |
NMSPYSGAKJYYSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



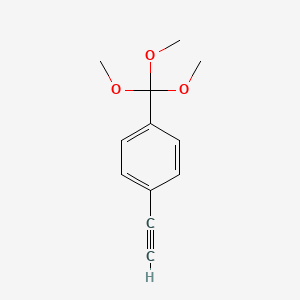
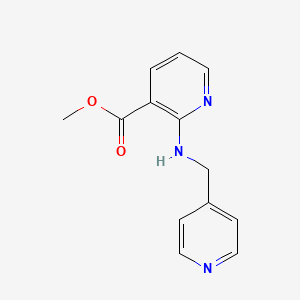

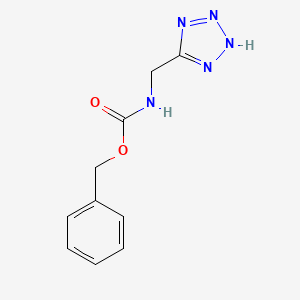
![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)


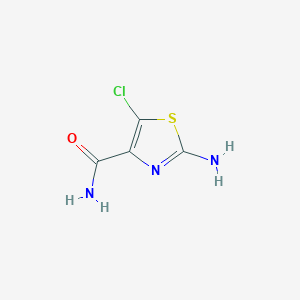

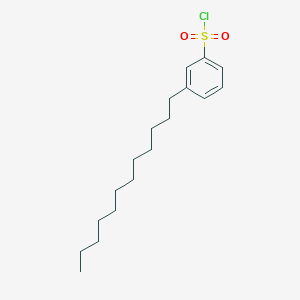

![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
